1,6-Dimethylnaphthalene

Description

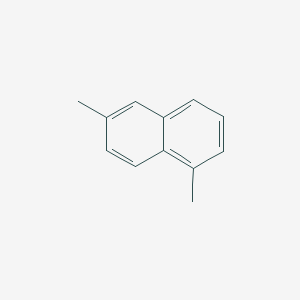

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,6-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMXCNPQDUJNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC(=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022415 | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,6-dimethylnaphthalene is a clear pale yellow liquid. (NTP, 1992), Pale yellow liquid; [CAMEO] Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 to 511 °F at 760 mmHg (NTP, 1992), 264 °C | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (NTP, 1992), This chemical has a flash point of >110 °C (>230 °F). | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water; sol in ether and benzene | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.009 at 61.3 °F (NTP, 1992) - Denser than water; will sink, 1.003 @ 20 °C | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 1.46X10-2 mm Hg @ 25 °C | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

575-43-9 | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXN13WI5EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1.6 °F (NTP, 1992), -16.9 °C | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,6 Dimethylnaphthalene

Catalytic Synthesis Pathways for 1,6-Dimethylnaphthalene and its Isomers

The production of DMN isomers, including 1,6-DMN, is often a complex process due to the similar physical properties of the various isomers, making their separation challenging. ontosight.ai Consequently, catalytic pathways that offer high regioselectivity are paramount. These methods primarily involve the alkylation of naphthalene (B1677914) or methylnaphthalenes and the isomerization of existing DMN mixtures.

Alkylation Reactions for Regioselective Dimethylnaphthalene Synthesis

The direct methylation of naphthalene or 2-methylnaphthalene (B46627) (2-MN) with a methylating agent like methanol (B129727) is a common strategy for synthesizing DMNs. ontosight.airesearchgate.net The challenge lies in controlling the position of the second methyl group to selectively produce the desired isomer. The product distribution is a complex mixture of all ten DMN isomers. ontosight.ai

The reaction is typically carried out over solid acid catalysts, with zeolites being particularly effective due to their shape-selective properties. The choice of catalyst and reaction conditions can influence the isomer distribution, but achieving high selectivity for a single isomer through direct alkylation remains a significant challenge. For instance, the alkylation of naphthalene with methanol over various zeolite catalysts often yields a mixture where 2,6-DMN and 2,7-DMN are major products, with 1,6-DMN also being present. researchgate.net

Another approach involves the transalkylation of naphthalene or methylnaphthalenes with other aromatic compounds. For example, reacting a naphthalene hydrocarbon with a benzene (B151609) hydrocarbon in the presence of a specific zeolite catalyst can produce 2,6-DMN with high selectivity, a process in which 1,6-DMN can be an intermediate. google.com

Isomerization Processes and Selectivity Control in Dimethylnaphthalene Production

Isomerization is a crucial process for enriching the concentration of a specific DMN isomer from a mixture. The ten DMN isomers can be categorized into triads based on their isomerization behavior in the presence of an acid catalyst. researchgate.net The 2,6-triad, which consists of 1,5-DMN, 1,6-DMN, and 2,6-DMN, is of particular industrial importance as both 1,5-DMN and 1,6-DMN can be isomerized to the highly desirable 2,6-DMN. acs.orggoogle.com

The isomerization of 1,5-DMN to 2,6-DMN proceeds sequentially, with 1,6-DMN as a key intermediate. This process is often kinetically controlled, with the isomerization of 1,5-DMN to 1,6-DMN being the rate-determining step. researchgate.net The reaction is typically conducted in the liquid phase using acidic zeolite catalysts, such as H-beta zeolite. researchgate.net The process can be carried out at temperatures ranging from 200 to 400°C. spcmc.ac.in

The disproportionation of 2-methylnaphthalene (2-MN) is another route to produce a mixture of DMNs that can then be subjected to isomerization. This reaction, when catalyzed by mesoporous MCM-41 zeolite, can selectively produce the 2,6-triad isomers (1,5-DMN, 1,6-DMN, and 2,6-DMN). nih.gov

Role of Shape-Selective Molecular Sieves (e.g., Zeolites) in Catalysis

Shape-selective molecular sieves, particularly zeolites, play a pivotal role in controlling the regioselectivity of both alkylation and isomerization reactions of naphthalenes. The pore structure and acidity of the zeolite catalyst are critical factors that determine the product distribution.

Different types of zeolites have been investigated for DMN synthesis. For instance:

SAPO-11 , a medium-pore silicoaluminophosphate molecular sieve, has shown high selectivity for 2,6-DMN in the methylation of naphthalene, attributed to its one-dimensional pore structure that favors the formation of the linear 2,6-isomer over other bulkier isomers. oup.comacs.org

ZSM-12 , a large-pore zeolite, has also been used for the methylation of methylnaphthalene, leading to higher yields of 2,6-DMN compared to medium-pore zeolites, although with decreased shape-selectivity. Current time information in Bangalore, IN.

Beta (BEA) zeolite is another large-pore zeolite that has demonstrated high activity and yield in the methylation of methylnaphthalene and is also an effective catalyst for the isomerization of 1,5-DMN to 2,6-DMN, a process in which 1,6-DMN is an intermediate. researchgate.netCurrent time information in Bangalore, IN.

Mordenite and ZSM-5 have also been studied, with ZSM-5 generally showing high initial conversion but lower selectivity for 2,6-DMN compared to SAPO-11. oup.comacs.org

The table below summarizes the performance of different zeolite catalysts in the synthesis of dimethylnaphthalenes.

| Catalyst | Reaction | Key Findings |

| SAPO-11 | Methylation of Naphthalene | Exhibits high stability and selectivity for 2,6-DMN due to its specific pore structure. oup.comacs.org |

| ZSM-12 | Methylation of Methylnaphthalene | Shows higher 2,6-DMN yields compared to medium-pore zeolites. Current time information in Bangalore, IN. |

| Beta (BEA) Zeolite | Methylation and Isomerization | Demonstrates high activity, yield, and catalyst life in methylation; effective for 1,5-DMN to 2,6-DMN isomerization. researchgate.netCurrent time information in Bangalore, IN. |

| MCM-41 | Disproportionation of 2-MN | Shows shape selectivity for the 2,6-triad of DMN isomers. nih.gov |

| ZSM-5 | Methylation of Naphthalene | High initial conversion but lower selectivity for 2,6-DMN. acs.org |

Functionalization and Derivatization Strategies for this compound

While a significant body of research focuses on the synthesis of 1,6-DMN as an intermediate for other DMN isomers, its direct functionalization and derivatization are also areas of scientific exploration. These strategies aim to introduce new functional groups onto the naphthalene core, leading to the creation of more complex molecules with potentially novel properties and applications.

Synthesis of Complex this compound Derivatives

The presence of two methyl groups on the naphthalene ring of 1,6-DMN offers reactive sites for various chemical transformations, leading to a range of derivatives. Key synthetic strategies include oxidation, nitration, and halogenation.

Oxidation: One of the most significant derivatization pathways for 1,6-DMN is its oxidation to 1,6-naphthalenedicarboxylic acid . This dicarboxylic acid serves as a valuable monomer for the synthesis of high-performance polymers like polyesters and polyamides. ontosight.ai The oxidation is typically carried out using a molecular oxygen-containing gas in the presence of a catalyst system, often comprising cobalt and manganese, with bromine as a reaction initiator, in an acetic acid solvent. google.com

Nitration: The introduction of nitro groups onto the aromatic ring of DMNs is another important functionalization reaction. While specific studies on the direct nitration of 1,6-DMN are limited, research on related compounds provides insights. For example, the nitration of 3-isopropyl-1,6-dimethylnaphthalene has been investigated, demonstrating that the reaction proceeds via a two-step mechanism and is highly regioselective. researchgate.net Such nitro-derivatives are versatile intermediates that can be further transformed into amines, which are precursors for dyes and other functional materials.

Halogenation: The introduction of halogen atoms, such as bromine, onto the naphthalene nucleus or the methyl groups opens up further avenues for derivatization. For instance, the bromination of 1,5-dibromo-2,6-dimethylnaphthalene on different metal surfaces has been shown to lead to the formation of complex polycyclic aromatic hydrocarbons, including dibenz[a,h]anthracene (B1670416) derivatives and graphene nanoribbon motifs. acs.org While this starting material is not 1,6-DMN, the principles of C-C bond formation following dehalogenation are relevant.

Exploration of Novel Synthetic Routes and Yield Optimization

The exploration of novel synthetic routes from 1,6-DMN and the optimization of existing ones are driven by the need for efficient and selective chemical processes.

In the synthesis of 1,6-naphthalenedicarboxylic acid , optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing the yield and purity of the final product. The presence of water in the acetic acid solvent has been shown to influence the amount of residual catalyst metals in the crude product and reduce the decomposition of the solvent. wipo.int

For the synthesis of more complex structures, multi-step reaction sequences starting from DMNs are employed. For example, 1-bromo-2,6-dimethylnaphthalene can be prepared and then carboxylated via a Grignard reaction to produce 2,6-dimethyl-1-naphthoic acid . oup.com This demonstrates a pathway to selectively functionalize one position of the DMN ring system.

Furthermore, the synthesis of perimidinone systems, which are of interest for their potential reactivity towards nucleophiles, can be achieved starting from substituted naphthalenes like 2,6-dimethylnaphthalene (B47086). This multi-step process involves nitration to form 1,8-dinitro derivatives, reduction to the corresponding diamines, and subsequent cyclization and oxidation steps. publish.csiro.au

Mechanistic Studies of this compound Chemical Transformations

Nitration Reaction Pathways and Regioselectivity Assessment

The nitration of dimethylnaphthalenes is a key electrophilic aromatic substitution reaction, and its mechanism and regioselectivity are subjects of detailed study. researchgate.netnih.gov These reactions typically proceed through a two-step mechanism. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are used to analyze the reaction pathways and predict the outcomes, which are then compared with experimental results. researchgate.net

For substituted naphthalenes, the activation energies of the intermediate σ-complexes are crucial in determining which isomer is kinetically preferred. jmaterenvironsci.com The analysis of Parr functions, which helps identify the most nucleophilic centers of a molecule, along with the relative energies of reaction pathways, can reveal that nitration reactions are highly regioselective. researchgate.netresearchgate.net In many cases, these theoretical predictions align well with experimental findings. researchgate.net

While specific studies on the nitration of this compound were not prevalent in the search results, research on similar molecules like 3-isopropyl-1,6-dimethyl-naphthalene shows that nitration is highly regioselective. researchgate.net The mechanism involves the formation of a tetrahedric cation intermediate, with the initial electrophilic attack being the rate-determining step. researchgate.net The interplay between the active electrophile and the aromatic compound can sometimes involve charge-transfer processes, which can influence the reaction's course and product distribution. nih.govpsu.edu Studies on other dimethylnaphthalenes, such as 1,4-dimethylnaphthalene (B47064), have shown that reaction conditions can lead to either nuclear nitration or side-chain nitration. psu.edu

Table 1: Theoretical and Experimental Approaches to Studying Naphthalene Nitration

| Study Focus | Methodology | Key Findings | Citations |

| Mechanism & Regioselectivity | Molecular Electron Density Theory (MEDT) | Nitration evolves through a two-step mechanism and is highly regioselective. | researchgate.netresearchgate.net |

| Regiospecific Synthesis | DFT Calculations (B3LYP/6-31G(d,p)) | Analysis of activation energies for σ-complexes can predict the kinetically favored product. | jmaterenvironsci.com |

| Electrophilic vs. Charge-Transfer | Product Analysis (with NO₂BF₄ and NOBF₄) | The nitration mechanism can shift, showing drastic changes in regioselectivity depending on the nitrating agent. | nih.gov |

| Charge-Transfer Mechanism | Time-Resolved Spectroscopy | Identifies the naphthalene cation radical as a key reactive intermediate in charge-transfer nitration. | psu.edu |

Oxidative Transformations and Reaction Kinetics

The liquid-phase oxidation of 2,6-dimethylnaphthalene (2,6-DMN) is an industrially significant process for producing 2,6-naphthalenedicarboxylic acid (2,6-NDA), a valuable monomer for high-performance polyester (B1180765) materials. acs.org This transformation is typically carried out using a Co/Mn/Br catalyst system in an acetic acid/water solvent with air as the oxidant. acs.org

The kinetics of this complex reaction have been investigated to facilitate industrial reactor design and process optimization. acs.org A simplified kinetic model, developed based on a free-radical chain reaction mechanism, has been shown to fit experimental data well across various conditions, including changes in catalyst, temperature, and solvent composition. acs.org

The model includes 2,6-DMN, the final product 2,6-NDA, and other crucial intermediates. acs.org An interesting finding from kinetic modeling is that the rate constants for the chain propagation and termination steps are independent of the catalyst and solvent makeup, as these components are not involved in those specific steps. acs.org Furthermore, these particular reaction steps exhibit low sensitivity to temperature changes within a certain range, which is attributed to the very low activation energy required for the reactions between peroxy-radicals and the α-carbon atoms of the methyl groups. acs.org

Other Electrophilic and Nucleophilic Aromatic Substitution Reactions

Aromatic compounds like naphthalenes primarily undergo electrophilic aromatic substitution reactions, a process that preserves the stable cyclic π-electron system. core.ac.uk Besides nitration, these reactions include halogenation, sulfonation, alkylation, and acylation. core.ac.uk The general mechanism involves the generation of a positive electrophile, which is then attacked by the π-electrons of the aromatic ring in a rate-limiting step to form a non-aromatic carbocation intermediate. core.ac.uk This intermediate is stabilized by resonance before losing a proton to yield the final substitution product, regenerating the aromatic ring. core.ac.uk For substituted naphthalenes like 1,6-DMN, the existing methyl groups act as activators and direct incoming electrophiles, though the precise substitution pattern is also influenced by steric factors.

In contrast, nucleophilic aromatic substitution is far less common for electron-rich systems like naphthalene. libretexts.org This type of reaction typically requires the aromatic ring to be substituted with strong electron-withdrawing groups, such as nitro groups. libretexts.org These groups activate the ring for nucleophilic attack by stabilizing the intermediate negative charge (a Meisenheimer complex). libretexts.org Therefore, a derivative of this compound, such as a nitro-1,6-dimethylnaphthalene, would be a more likely candidate for nucleophilic substitution, where a nucleophile could replace a suitable leaving group like a halide. libretexts.org The electron-withdrawing groups that deactivate the ring towards electrophilic substitution serve to activate it for nucleophilic substitution, and they direct the incoming nucleophile to the ortho and para positions relative to themselves. libretexts.org

Environmental Dynamics and Biogeochemical Cycling of 1,6 Dimethylnaphthalene

Environmental Occurrence and Distribution of 1,6-Dimethylnaphthalene

This compound (1,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) that is not individually produced for commercial purposes but is a component of complex mixtures derived from natural and anthropogenic sources. Its presence in the environment is primarily linked to fossil fuels and their combustion.

Dimethylnaphthalenes, including the 1,6-isomer, are naturally occurring components of crude oil and coal tar, though they are present in low concentrations. wikipedia.org The separation of these isomers from such complex mixtures is a challenging and costly process. wikipedia.org They are found in various petroleum products as a result of the refining process. nih.gov The analysis of dimethylnaphthalene isomer distributions, such as the ratio of 2,3-dimethylnaphthalene (B165509) to 1,4-dimethylnaphthalene (B47064), is utilized in organic geochemistry to assess the geological and thermal history, or "maturity," of sedimentary organic matter. osti.gov

Table 1: Detection of this compound in Fossil Fuel-Related Samples

| Sample Type | Concentration | Location/Study Details |

|---|---|---|

| Crude Oil | Present, low concentrations | General finding in crude oil and coal tar. wikipedia.org |

This compound is formed during the incomplete combustion of organic materials. nih.gov It has been identified as a product of the pyrolysis and combustion of various substances. For instance, pyrolysis of 1-propylnaphthalene (B1617972) has been studied to understand the formation of PAHs during combustion. psu.edu The compound has been detected as a stack emission and a component of fly ash from waste incinerators. nih.gov Furthermore, it is present in the exhaust from gasoline-fueled motor vehicles. nih.gov The standard enthalpy of combustion for crystalline this compound has been determined through precision oxygen-bomb calorimetry. osti.gov

Table 2: this compound from Combustion and Pyrolysis Sources

| Source | Emission/Detection Details | Reference |

|---|---|---|

| Waste Incinerators | Identified as a stack emission and in fly ash. | nih.gov |

| Gasoline Motor Vehicle Exhaust | Detected at a total concentration of 0.16 mg/mile (in conjunction with 1,7- and 1,3-isomers) from high-emitter light-duty vehicles. | nih.gov |

| Benzene (B151609) Droplet Combustion | Identified as a product. | researchgate.net |

The release of this compound from various sources leads to its presence in multiple environmental compartments. It has been detected in wastewater, with simulations showing that it has a higher rate of release into the atmosphere from wastewater treatment plants compared to other pollutants studied. biomedscijournal.comresearchgate.net In a study of a coal tar contaminated aquifer, this compound was detected in the groundwater. nih.gov

It is also found in sediments. A nationwide survey of streambed sediments in the US detected this compound in 6.3% of samples. nih.gov It has also been identified in sediments downstream from produced water discharges. nih.gov In a study of wastewater compounds in an Ohio river, this compound was detected at all sites, in both upstream and downstream samples from wastewater treatment plant outfalls. researchgate.net

Atmospheric presence has also been documented. Alkylnaphthalenes, including 1,6-DMN, have been measured in coastal air, with higher concentrations observed in winter, suggesting a link to space heating oil use. nih.gov A mean seawater concentration of 1.9 ng/liter was also reported in the same study. nih.gov Furthermore, this compound has been frequently detected in studies measuring the diffusive flux of PAHs, particularly in relation to wildfire events. nih.gov

Table 3: Environmental Detection of this compound

| Environmental Compartment | Concentration/Detection Details | Location/Study Details |

|---|---|---|

| Wastewater | Simulated to have a high release rate to the atmosphere from treatment plants. | TOXChem model simulation. biomedscijournal.comresearchgate.net |

| Groundwater | Detected in a coal tar contaminated aquifer. | St. Louis Park, MN. nih.gov |

| Streambed Sediments | Detected in 6.3% of 492 samples nationwide. Max concentration of 680 µg/kg. | United States (1992-1995). nih.gov |

| River Sediments | Detected at all sites in a study on wastewater compounds. | Ohio. researchgate.net |

| Coastal Air | Highest levels in winter, linked to heating oil use. | Vineyard Sound, Massachusetts. nih.gov |

| Seawater | Mean concentration of 1.9 ng/liter. | Vineyard Sound, Massachusetts. nih.gov |

Environmental Fate and Transport Mechanisms of this compound

The environmental fate and transport of this compound are governed by its physicochemical properties, which dictate its movement between air, water, and soil.

With a reported vapor pressure of 1.46 x 10⁻² mm Hg at 25°C, this compound is expected to exist primarily as a vapor in the atmosphere. nih.gov Its Henry's Law constant, estimated to be 4.2 x 10⁻⁴ atm-cu m/mole, indicates that it is expected to volatilize from water surfaces. nih.gov The volatilization half-life from a model river is estimated to be 6 hours, and from a model lake, it is estimated as 6 days. nih.gov Simulations of wastewater treatment processes have shown that emission to the atmosphere is a major process for this compound. biomedscijournal.com Volatilization is a key mechanism for the transfer of the compound from surfaces like primary tanks and aerated sludge reactors to the atmosphere. biomedscijournal.com Atmospheric dispersion models are used to predict the concentrations of such pollutants in the air. biomedscijournal.com

The sorption and desorption of this compound in soil and sediment are critical processes that influence its mobility and bioavailability. hnu.edu.cn The soil adsorption coefficient (Koc) for this compound is estimated to be 4,900, which suggests it is expected to have slight to no mobility in soil. nih.gov Sorption is largely influenced by the content and nature of soil organic matter (SOM), with both aliphatic and aromatic components of SOM playing a role. hnu.edu.cnnih.gov The process can be nonlinear, and the condensed structure of some organic matter components, like humin, can lead to a high sorption capacity. nih.gov The interaction of PAHs with soil can be a biphasic process, with an initial rapid phase followed by a slower phase, a phenomenon sometimes referred to as "aging". vt.edu This process can limit the bioavailability of the compound for degradation. vt.edu Soil minerals can also contribute to sorption, especially in soils with low organic matter content. hnu.edu.cn

Table 4: Physicochemical Properties Related to Environmental Fate of this compound

| Property | Value | Implication |

|---|---|---|

| Vapor Pressure (25°C) | 1.46 x 10⁻² mm Hg | Exists primarily as a vapor in the atmosphere. nih.gov |

| Henry's Law Constant | 4.2 x 10⁻⁴ atm-cu m/mole (estimated) | Expected to volatilize from water surfaces. nih.gov |

| Volatilization Half-Life (Model River) | 6 hours (estimated) | Rapid volatilization from moving water. nih.gov |

| Volatilization Half-Life (Model Lake) | 6 days (estimated) | Slower volatilization from still water. nih.gov |

Photochemical and Chemical Degradation Pathways in the Environment

In the environment, this compound (1,6-DMN) is subject to degradation through several abiotic processes, primarily driven by photochemical reactions in the atmosphere. When released into the air, vapor-phase 1,6-DMN is degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this vapor-phase reaction has been estimated at 6.3 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction rate corresponds to an atmospheric half-life of approximately 5 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov This indicates a relatively rapid removal from the gas phase.

Furthermore, based on the behavior of similar compounds like 1- and 2-methylnaphthalene (B46627), it is suggested that 1,6-DMN may also undergo direct photolysis, a process where the molecule absorbs light and is directly broken down. nih.gov In aquatic systems, polycyclic aromatic hydrocarbons (PAHs) like 1,6-DMN are generally resistant to hydrolysis, making it a less significant degradation pathway. nih.gov In wastewater treatment settings, modeling has shown that emission into the atmosphere and degradation are the two major processes governing the fate of 1,6-DMN. biomedscijournal.com

Microbial Degradation and Bioremediation of this compound

The primary mechanism for the removal of aromatic compounds, including dimethylnaphthalenes, from the biosphere is microbial activity. nih.gov Microorganisms have evolved diverse metabolic pathways to utilize these hydrocarbons as sources of carbon and energy, playing a crucial role in the natural attenuation and engineered bioremediation of contaminated sites. The position of the methyl groups on the naphthalene (B1677914) rings significantly influences the specific metabolic pathway, the range of active microbial species, and the rate of degradation. nih.govpsu.edu

Aerobic and Anaerobic Biodegradation Pathways of Dimethylnaphthalenes

The microbial breakdown of dimethylnaphthalenes (DMNs) proceeds through distinct pathways depending on the presence or absence of oxygen.

Aerobic Pathways: Under aerobic conditions, bacteria employ two main initial strategies to attack DMNs:

Methyl Group Monooxygenation: This pathway begins with the oxidation of one of the methyl groups by a monooxygenase enzyme to form a hydroxymethyl group. This is subsequently oxidized by alcohol and aldehyde dehydrogenases to form a carboxylic acid (e.g., a methyl-naphthoic acid). researchgate.netdntb.gov.ua For DMNs with a methyl group on each ring, such as 1,6-DMN, this initial methyl hydroxylation is a common route. psu.edu

Aromatic Ring Dioxygenation: This classic PAH degradation pathway involves a dioxygenase enzyme incorporating both atoms of molecular oxygen into one of the aromatic rings to form a cis-dihydrodiol. nih.gov This intermediate is then further metabolized, leading to ring cleavage. For DMNs with both methyl groups on a single ring, dioxygenation typically occurs on the unsubstituted ring. psu.edu

Often, bacteria possess enzymes with relaxed substrate specificity, allowing for both pathways to occur, sometimes simultaneously. nih.govpsu.edu For instance, Pseudomonas putida CSV86 can convert methylnaphthalenes via both ring dioxygenation and methyl hydroxylation. nih.gov

Anaerobic Pathways: In the absence of oxygen, different consortia of microorganisms degrade DMNs using alternative electron acceptors like nitrate (B79036), sulfate (B86663), or through methanogenesis.

Fumarate (B1241708) Addition: Under sulfate-reducing and nitrate-reducing conditions, the degradation of methyl-substituted naphthalenes like 2-methylnaphthalene is initiated by the addition of fumarate to the methyl group. uni-tuebingen.deoup.com This reaction is catalyzed by an enzyme analogous to benzylsuccinate synthase. The resulting naphthyl-2-methyl-succinate undergoes a series of β-oxidation steps to form 2-naphthoic acid, a central metabolite that is further degraded through ring reduction. uni-tuebingen.deoup.com

Methylation: For unsubstituted naphthalene, the initial activation step under anaerobic conditions can be a methylation to form 2-methylnaphthalene, which then enters the fumarate addition pathway. uni-tuebingen.de

Co-metabolism: Some anaerobic bacteria can co-metabolize DMNs while growing on other substrates. For example, the sulfate-reducing bacterium Desulfotomaculum sp. strain OX39 can co-metabolize dimethylnaphthalenes to their corresponding methyl-naphthoic acids while growing on m-xylene. uni-konstanz.de

Methanogenic consortia have also been shown to degrade DMNs, although the process can be highly isomer-specific. Enrichments have successfully degraded 2-methylnaphthalene and 2,6-DMN, while 1-methylnaphthalene (B46632) was not significantly metabolized under the same conditions. oup.com

Identification and Characterization of this compound-Degrading Microbial Strains and Consortia

While a wide variety of PAH-degrading bacteria are known, specific strains capable of utilizing 1,6-DMN are less commonly reported than those for naphthalene or other DMN isomers. However, studies on closely related isomers provide strong evidence for the types of microorganisms involved. Genera such as Pseudomonas, Sphingomonas, Mycobacterium, Cycloclasticus, and Rhodococcus are prominent in the degradation of PAHs. nih.govmdpi.commdpi.com

A Sphingomonas paucimobilis strain (2322), isolated from a phenanthrene (B1679779) enrichment and grown on 2,6-DMN, was shown to be capable of transforming 1,6-DMN and other isomers. psu.edu Similarly, the marine bacterium Neptunomonas naphthovorans (strain NAG-2N-113) can degrade 2,6-DMN. nih.govunlv.edu The obligate marine PAH degrader Cycloclasticus sp. strain P1 also uses 2,6-DMN as a sole carbon and energy source. asm.org The isolation of such strains from contaminated sediments highlights the role of indigenous microbial communities in the natural attenuation of these pollutants. nih.gov

| Microorganism | Isomer(s) Degraded | Environment/Source | Reference |

|---|---|---|---|

| Sphingomonas paucimobilis 2322 | 1,6-DMN, 2,6-DMN, 2,7-DMN, 1,5-DMN, 1,8-DMN (Transformation) | Phenanthrene-enrichment culture | psu.edu |

| Neptunomonas naphthovorans NAG-2N-113 | 2,6-DMN, 1-Methylnaphthalene, 2-Methylnaphthalene | Creosote-contaminated marine sediment | nih.govunlv.edu |

| Cycloclasticus sp. P1 | 2,6-DMN, 2-Methylnaphthalene, Naphthalene, Phenanthrene, Pyrene | Deep-sea sediments | asm.org |

| Desulfotomaculum sp. OX39 | Dimethylnaphthalenes (Co-metabolism) | Contaminated aquifer (anaerobic) | uni-konstanz.de |

| Methanogenic Enrichment Culture | 2,6-DMN, 2-Methylnaphthalene | Crude oil-degrading culture | oup.com |

Enzymatic Mechanisms and Gene Expression in Dimethylnaphthalene Catabolism (e.g., Dioxygenases, Methyl Group Oxidation)

The catabolism of DMNs is orchestrated by a series of specific enzymes whose genes are often organized in operons.

Initial Oxygenation: The first step is critical and is catalyzed by either monooxygenases or dioxygenases.

Naphthalene Dioxygenase (NDO): This is a well-studied multi-component enzyme system, often encoded on plasmids like NAH7 in Pseudomonas species. mdpi.comscispace.com NDO exhibits relaxed substrate specificity and can catalyze both the dioxygenation of the aromatic ring and the monooxygenation of methyl groups on DMNs. scispace.compsu.edu The genes encoding the components of NDO are typically designated nahAa, nahAb, nahAc, and nahAd. asm.org

Monooxygenases: These enzymes are responsible for the specific hydroxylation of the methyl side chain, initiating the alternative pathway. dntb.gov.ua

Subsequent Oxidation: Following methyl hydroxylation, a sequence of dehydrogenases converts the resulting alcohol to a carboxylic acid.

Alcohol and Aldehyde Dehydrogenases: These enzymes complete the oxidation of the methyl group. An aldehyde dehydrogenase gene, phnN, has been characterized in Sphingomonas sp. 14DN61, which is involved in the degradation of 1,4-DMN. researchgate.net Gene clusters like phnIJKN in Sphingomonas have been confirmed to be involved in PAH degradation. researchgate.net

| Enzyme Class | Specific Enzyme/System | Function | Example Organism/System | Reference |

|---|---|---|---|---|

| Dioxygenases | Naphthalene 1,2-Dioxygenase (NDO) | Catalyzes ring dioxygenation (forms cis-dihydrodiols) and methyl group monooxygenation. | Pseudomonas sp. (NAH7 plasmid) | scispace.compsu.edu |

| Monooxygenases | Methylnaphthalene monooxygenase | Initial hydroxylation of a methyl group. | Pseudomonas putida | dntb.gov.ua |

| Dehydrogenases | Alcohol Dehydrogenase | Oxidizes hydroxymethyl group to an aldehyde. | Sphingomonas sp. | researchgate.net |

| Aldehyde Dehydrogenase (e.g., PhnN) | Oxidizes aldehyde group to a carboxylic acid. | Sphingomonas sp. 14DN61 | researchgate.net | |

| Hydrolases | Catechol 2,3-dioxygenase | Cleavage of the aromatic ring (meta-cleavage). | Sphingomonas sp. 14DN61 | researchgate.netoup.com |

Factors Influencing Biodegradation Efficiency and Rates in Contaminated Environments

The efficiency of 1,6-DMN bioremediation in soil and water is controlled by a combination of physical, chemical, and biological factors.

Substrate Structure: The isomeric position of the methyl groups is a critical determinant of biodegradability. While 1,6-DMN has been reported as highly susceptible to biodegradation in some studies, other reports show it to be less degradable than isomers like 1,3- and 1,7-DMN under different conditions. uwa.edu.au Generally, higher degrees of methyl substitution on the naphthalene core result in slower degradation rates. acs.org Furthermore, the presence of a methyl group on each ring (as in 1,6-DMN) can sometimes lead to the formation of hydroxylated dead-end products that are not easily mineralized further. oup.com

Temperature: Temperature has a profound effect on microbial activity. Lowering the temperature can significantly reduce or even eliminate the aerobic degradation of DMNs in cultures from temperate environments. psu.edu However, microbial communities adapted to the cold can maintain degradation activity at low temperatures (e.g., 2.7–7°C), although often at reduced rates. psu.educoncawe.eu

Oxygen and Electron Acceptor Availability: Aerobic degradation is typically faster and more extensive than anaerobic degradation. psu.edu Prolonged anoxia can halt aerobic degradation, whereas the availability of alternative electron acceptors like nitrate or sulfate is essential for anaerobic pathways to function. psu.edunih.gov

Bioavailability: The low water solubility and high sorption tendency of PAHs like 1,6-DMN limit their availability to microorganisms, often making this the rate-limiting step for biodegradation in soil and sediment. psu.edu

Presence of Co-contaminants and Substrates: The microbial degradation of a specific DMN isomer can be influenced by the presence of other compounds. Some compounds can inhibit degradation, while others can enhance it through co-metabolism or by inducing the necessary enzymes. psu.edu For example, the presence of salicylate (B1505791) is known to induce PAH degradation pathways in some bacteria. mdpi.com

Toxicological Profiles and Biological Interactions of 1,6 Dimethylnaphthalene

Disposition and Metabolic Fate of 1,6-Dimethylnaphthalene in Biological Systems

The biological fate of this compound, a polycyclic aromatic hydrocarbon (PAH), is a critical determinant of its toxicological profile. The processes of absorption, distribution, metabolism, and excretion collectively govern the concentration and persistence of the compound and its metabolites in various tissues, thereby influencing its potential to exert adverse effects.

Absorption, Distribution, and Excretion Kinetics in Mammalian Models

Following intraperitoneal administration in rat models, this compound is readily absorbed into the systemic circulation. nih.gov Studies utilizing radiolabeled [3H]this compound have demonstrated that the compound is rapidly distributed throughout the body, with peak plasma concentrations observed within four hours of administration. nih.gov

The lipophilic nature of this compound facilitates its distribution into adipose tissue, which serves as a significant reservoir. nih.gov In addition to fat, high concentrations of the compound and its metabolites are also detected in the liver, spleen, and kidneys in the initial hours following exposure. nih.gov Over time, a gradual decline in the concentration of tritium-labeled compounds is observed in all examined tissues, indicating ongoing metabolic clearance and excretion. nih.gov

The primary routes of elimination for this compound and its metabolites are through the urine and feces. nih.gov Investigations in rats have shown that approximately 94% of an administered dose is excreted via these pathways within 72 hours, demonstrating relatively efficient clearance from the body. nih.gov

Interactive Table: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Observation | Source |

|---|---|---|

| Route of Administration | Intraperitoneal | nih.gov |

| Time to Peak Plasma Concentration | Within 4 hours | nih.gov |

| Primary Tissues of Distribution | Fat, Liver, Spleen, Kidneys | nih.gov |

| Primary Routes of Excretion | Urine and Feces | nih.gov |

| Excretion Rate | ~94% of dose within 72 hours | nih.gov |

Identification and Structural Elucidation of this compound Metabolites

The biotransformation of this compound results in the formation of a variety of metabolites, which have been identified and quantified in the urine of rats. nih.gov The metabolic pathways involve oxidation of both the aromatic nucleus and the methyl groups. nih.gov

Gas chromatography-mass spectrometry (GC-MS) analysis has enabled the structural elucidation of these metabolic products. The identified urinary metabolites include:

Unchanged this compound

1-Methyl-hydroxynaphthalenes

1-Hydroxymethyl-6-methylnaphthalene

1,6-Dimethyl-thionaphthalene

6-Methyl-1-naphthoic aldehyde

6-Methyl-1-naphthoic acid

1,6-Dimethyl-methylthionaphthalene nih.gov

The presence of hydroxylated and carboxylated metabolites indicates that both ring hydroxylation and side-chain oxidation are significant metabolic routes. nih.govnih.gov The formation of thionaphthalene derivatives suggests the involvement of pathways leading to sulfur-containing metabolites. nih.gov A portion of the radioactivity from radiolabeled studies remains unextracted by ether, which may represent conjugated metabolites such as glucuronides, sulfates, and mercapturic acids. nih.gov

Role of Cytochrome P450 Enzymes and Other Biotransformation Pathways in this compound Metabolism

The initial and rate-limiting step in the metabolism of many PAHs, including methylnaphthalenes, is catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov These enzymes are responsible for the oxidative biotransformation of lipophilic compounds into more water-soluble metabolites that can be more readily excreted.

For methylnaphthalenes in general, two primary oxidative pathways are initiated by CYP enzymes: ring epoxidation and oxidation of the methyl side chain to form an alcohol. nih.gov While the specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified in the reviewed literature, studies on the parent compound, naphthalene (B1677914), have implicated several P450 isoforms. In human liver microsomes, CYP1A2 and CYP3A4 have been identified as key enzymes in naphthalene metabolism. researchgate.net It is plausible that these or other related CYP isozymes are also involved in the biotransformation of this compound.

Following the initial oxidation by CYP enzymes, the resulting metabolites can undergo further biotransformation through phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), involve the addition of endogenous polar molecules to the phase I metabolites. This process further increases their water solubility and facilitates their excretion from the body. The potential presence of glucuronide, sulfate (B86663), and mercapturic acid conjugates of this compound metabolites underscores the importance of these phase II pathways. nih.gov

Mechanisms of Toxicity Associated with this compound Exposure

The toxicity of this compound is intrinsically linked to its metabolic activation. The formation of reactive metabolites, particularly epoxides, is a key event in initiating cellular damage.

Cellular and Subcellular Responses to this compound Exposure

While specific studies detailing the cellular and subcellular responses to this compound are limited, research on methylnaphthalenes as a class provides valuable insights. The primary target organ for the toxicity of many naphthalene derivatives is the lung, with specific damage observed in the nonciliated bronchiolar epithelial cells, also known as Clara cells. researchgate.net

The proposed mechanism for this lung-specific toxicity involves the metabolic activation of the parent compound into reactive intermediates, either in the liver with subsequent transport to the lung, or directly within the lung tissue itself. researchgate.net These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and cytotoxicity.

At the subcellular level, exposure to naphthalene and its derivatives can lead to oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can result in damage to cellular components such as lipids, proteins, and nucleic acids.

Comparative Toxicological Assessment with Other Naphthalene Derivatives and PAHs

The toxicological potency of this compound can be contextualized by comparing it with other naphthalene derivatives and the broader class of PAHs.

Studies on methylnaphthalenes have shown that their acute toxicity exhibits a species-selective pattern, similar to that of naphthalene. nih.gov However, chronic administration of methylnaphthalenes has not demonstrated the same oncogenic potential as the parent compound, naphthalene. nih.gov

In terms of pulmonary toxicity, the severity of lung lesions caused by 2-methylnaphthalene (B46627) is reported to be similar to that of naphthalene. nih.gov A comparative ranking places 1-nitronaphthalene as the most toxic, followed by 2-methylnaphthalene, naphthalene, and then 1-methylnaphthalene (B46632) as the least toxic among this specific group. nih.gov The toxicity of isopropylnaphthalene derivatives appears to be significantly lower, with these compounds being largely non-cytotoxic. nih.gov This difference in toxicity is attributed to their metabolism, which primarily involves side-chain oxidation rather than the formation of reactive arene oxides. nih.gov

The levels of covalent binding of reactive metabolites to tissue proteins correlate moderately well with the relative potency of these compounds as airway epithelial cell toxicants. nih.gov For instance, 1-nitronaphthalene exhibits a much higher percentage of covalent binding compared to naphthalene and 2-methylnaphthalene. nih.gov Although specific data for this compound is not available, it is expected that its toxicity would be influenced by the extent of its metabolic activation to reactive intermediates.

Interactive Table: Comparative Toxicity of Naphthalene Derivatives

| Compound | Relative Pulmonary Toxicity | Primary Metabolic Pathway | Oncogenic Potential (Chronic) | Source |

|---|---|---|---|---|

| 1-Nitronaphthalene | Most Toxic | Ring Oxidation | Not specified | nih.gov |

| 2-Methylnaphthalene | Intermediate (similar to Naphthalene) | Ring and Side-chain Oxidation | Lower than Naphthalene | nih.gov |

| Naphthalene | Intermediate | Ring Oxidation | Higher than Methylnaphthalenes | nih.gov |

| 1-Methylnaphthalene | Least Toxic (of this group) | Ring and Side-chain Oxidation | Lower than Naphthalene | nih.gov |

| Isopropylnaphthalenes | Non-cytotoxic | Primarily Side-chain Oxidation | Not specified | nih.gov |

| This compound | Not specifically ranked | Ring and Side-chain Oxidation | Not specified | nih.govnih.gov |

Biochemical Pathways Leading to Adverse Biological Effects

The toxicity of this compound, similar to other methylnaphthalene isomers, is intrinsically linked to its metabolic activation into reactive intermediates. The primary biochemical pathways initiating adverse biological effects involve enzymatic transformations primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system. These pathways can be broadly categorized into two main routes: aromatic ring epoxidation and oxidation of the methyl groups. nih.gov

Metabolic Activation and Formation of Reactive Intermediates:

The initial and critical step in the bioactivation of this compound is its metabolism by CYP enzymes. This process can lead to the formation of electrophilic intermediates that are capable of covalently binding to cellular macromolecules, such as proteins and DNA, thereby inducing cellular damage.

Ring Epoxidation: The naphthalene ring system can be oxidized to form epoxides. These epoxides are highly reactive electrophiles. While the specific epoxides formed from this compound are not extensively detailed in the available literature, by analogy with naphthalene and other methylnaphthalenes, it is plausible that this compound epoxides are formed and play a role in its toxicity. These epoxides can rearrange to form naphthols or can be detoxified through enzymatic hydration by epoxide hydrolase to form dihydrodiols, or by conjugation with glutathione (GSH). nih.gov

Methyl Group Oxidation: The methyl groups of this compound can undergo oxidation to form hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids. nih.govnih.gov For instance, studies in rats have identified 1-hydroxymethyl-6-methylnaphthalene and 6-methyl-1-naphthoic acid as urinary metabolites. nih.gov While these oxidation products are generally considered part of a detoxification pathway, the intermediate aldehydes could potentially exert toxic effects.

Mechanisms of Cellular Damage:

The reactive metabolites generated from this compound can induce cellular damage through several mechanisms:

Covalent Binding to Macromolecules: Electrophilic metabolites, such as epoxides, can form covalent adducts with nucleophilic sites on cellular proteins and DNA. nih.gov The formation of DNA adducts can lead to mutations and potentially initiate carcinogenesis. nih.gov Protein adducts can impair the function of critical enzymes and structural proteins, leading to cellular dysfunction and necrosis. researchgate.net

Oxidative Stress: The metabolism of naphthalenes has been associated with the generation of reactive oxygen species (ROS), leading to oxidative stress. researchgate.netnih.gov This can occur through redox cycling of certain metabolites, such as quinones, which can be formed from dihydrodiol metabolites. Oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, and deplete cellular antioxidant defenses, such as glutathione. frontiersin.org Depletion of glutathione is a significant event, as GSH is crucial for the detoxification of reactive electrophiles. nih.gov

Cell-Specific Toxicity: For many naphthalenic compounds, the lung, and specifically the non-ciliated bronchiolar epithelial cells (Clara cells), is a primary target of toxicity. researchgate.net This cell-specific toxicity is often attributed to the high concentration of CYP enzymes in these cells, leading to a localized high concentration of reactive metabolites.

The table below summarizes the key metabolic pathways and their potential contribution to the adverse effects of this compound.

| Metabolic Pathway | Key Enzymes | Reactive Intermediates/Metabolites | Potential Adverse Biological Effects |

| Ring Epoxidation | Cytochrome P450 Monooxygenases | This compound epoxides | Covalent binding to DNA and proteins, leading to genotoxicity and cytotoxicity. |

| Methyl Group Oxidation | Cytochrome P450 Monooxygenases, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 1-Hydroxymethyl-6-methylnaphthalene, 6-Methyl-1-naphthoic aldehyde, 6-Methyl-1-naphthoic acid | Aldehyde intermediates may contribute to cytotoxicity. Carboxylic acid is a detoxification product. |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | This compound-glutathione conjugates | Detoxification of reactive epoxides. Depletion of cellular glutathione can enhance toxicity. |

Biomarker Applications in Health and Environmental Risk Assessment Related to Dimethylnaphthalene Exposure

Biomarkers are crucial tools in assessing the risk posed by chemical exposure to both human health and the environment. They can be classified as biomarkers of exposure, effect, or susceptibility. For this compound, the development and application of specific biomarkers are still in a nascent stage, with much of the available information extrapolated from studies on naphthalene and other methylnaphthalenes.

Biomarkers of Exposure:

Biomarkers of exposure are used to confirm and quantify the absorption of a chemical into an organism. For this compound, potential biomarkers of exposure include the parent compound and its metabolites in biological matrices such as urine, blood, or tissues.

Urinary Metabolites: The analysis of urinary metabolites is a non-invasive method for assessing recent exposure. Studies in rats have identified several urinary metabolites of this compound that could potentially serve as biomarkers. nih.gov These include:

Unchanged this compound

1-Methyl-hydroxynaphthalenes

1-Hydroxymethyl-6-methylnaphthalene

6-Methyl-1-naphthoic aldehyde

6-Methyl-1-naphthoic acid

1,6-Dimethyl-thionaphthalene

1,6-Dimethyl-methylthionaphthalene

The presence and quantity of these metabolites in urine could provide a direct measure of internal dose. However, it is important to note that some of these metabolites may not be specific to this compound exposure and could arise from exposure to other related compounds. For instance, hydroxynaphthalenes are known metabolites of naphthalene. epa.gov Research on naphthalene has also identified urinary mercapturic acids as reliable biomarkers of exposure, reflecting the detoxification of reactive epoxides. nih.gov The detection of sulfur-containing metabolites of this compound suggests that corresponding mercapturic acids could also be valuable biomarkers.

Parent Compound in Tissues: While more invasive, the measurement of this compound in tissues, particularly adipose tissue, could serve as a biomarker of cumulative exposure due to its lipophilic nature.

Biomarkers of Effect:

Biomarkers of effect indicate a biological response in the organism resulting from exposure. These can provide an early warning of potential adverse health outcomes.

Macromolecular Adducts: The formation of DNA and protein adducts by reactive metabolites of this compound can serve as a biomarker of a biologically effective dose. nih.gov These adducts represent a direct measure of the interaction of the toxicant with critical cellular targets. Advanced analytical techniques can detect these adducts in accessible samples like blood (hemoglobin and albumin adducts) or exfoliated cells. researchgate.net

Markers of Oxidative Stress: Given that the metabolism of naphthalenes can induce oxidative stress, markers of this process could be utilized as non-specific biomarkers of effect. researchgate.netnih.gov These include measuring levels of lipid peroxidation products (e.g., malondialdehyde), oxidized DNA bases (e.g., 8-hydroxy-2'-deoxyguanosine), or changes in the levels of antioxidant enzymes (e.g., superoxide dismutase, catalase) and glutathione. frontiersin.org

The table below provides a summary of potential biomarkers for this compound exposure and their applications in risk assessment.

| Biomarker Type | Potential Biomarker | Biological Matrix | Application in Risk Assessment |

| Exposure | Unchanged this compound | Urine, Blood, Adipose Tissue | Assessment of recent and cumulative exposure. |

| Hydroxylated metabolites (e.g., 1-Methyl-hydroxynaphthalenes, 1-Hydroxymethyl-6-methylnaphthalene) | Urine | Non-invasive assessment of recent exposure. | |

| Sulfur-containing metabolites (e.g., 1,6-Dimethyl-thionaphthalene) | Urine | Indication of detoxification of reactive intermediates. | |

| Effect | DNA Adducts | Target tissues, Blood cells | Assessment of genotoxic potential and cancer risk. |

| Protein Adducts (e.g., albumin, hemoglobin) | Blood | Integration of exposure over the lifespan of the protein, indicating a biologically effective dose. | |

| Markers of Oxidative Stress (e.g., MDA, 8-OHdG) | Urine, Blood, Tissues | Indication of cellular damage and potential for inflammation and other adverse effects. |

Challenges and Future Directions:

A significant challenge in the application of these biomarkers for this compound is the lack of human data and validated, specific analytical methods for routine monitoring. Most of the current knowledge is derived from animal studies, and the direct applicability to human and environmental risk assessment requires further investigation. Future research should focus on identifying and validating specific and sensitive biomarkers for this compound in human populations and relevant environmental species. This will be crucial for establishing accurate exposure-response relationships and for the effective management of risks associated with this compound.

Advanced Analytical Characterization of 1,6 Dimethylnaphthalene

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the molecular structure of 1,6-dimethylnaphthalene and determining its concentration. These techniques provide detailed information on the compound's mass, electronic structure, and light-absorbing properties.

Mass Spectrometry (MS) Applications in Complex Matrices

Mass spectrometry is a powerful tool for the detection and identification of this compound, even at trace levels within complex environmental or biological samples. researchgate.netresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of dimethylnaphthalene isomers. researchgate.netnih.gov The mass spectrum of this compound shows a characteristic molecular ion peak (m/z) of 156, corresponding to its molecular weight. researchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS) offers enhanced mass accuracy, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govasms.org This capability is particularly valuable in metabolomics and environmental analysis where complex mixtures are common. dntb.gov.uaresearchgate.net While specific HRMS data for this compound is not extensively detailed in the provided results, the principles of HRMS, such as providing high accuracy and precision in mass measurements, are applicable for its unambiguous identification. nih.gov

Key Mass Spectrometry Data for this compound:

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | nist.gov |

| Molecular Weight | 156.2237 | nist.gov |

| CAS Registry Number | 575-43-9 | nist.gov |

UV/Visible Spectroscopy for Electronic Structure and Concentration Determination

UV/Visible spectroscopy provides insights into the electronic transitions within the this compound molecule and can be used for its quantification. The UV spectrum of this compound exhibits absorption maxima that are characteristic of the naphthalene (B1677914) ring system. nih.gov While detailed spectral data for this compound specifically is limited in the search results, related compounds show strong absorption in the UV region. rsc.org The intensity of the absorption is directly proportional to the concentration, allowing for quantitative analysis.

Chromatographic Separation and Identification Methodologies

Due to the existence of multiple isomers of dimethylnaphthalene with similar physicochemical properties, their separation is a significant analytical challenge. Chromatographic techniques are essential for isolating this compound from its isomers and other components in a mixture.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation

Gas chromatography is the most common technique for separating volatile compounds like dimethylnaphthalenes. However, the co-elution of isomers is a frequent issue. nih.gov The separation of 1,3- and this compound has been shown to be particularly challenging, with some stationary phases failing to resolve them. mdpi.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases. wikipedia.orgchemistry-matters.com This technique creates a two-dimensional retention plane, which helps to separate compounds that co-elute in a single-column GC system. wikipedia.orgchemistry-matters.com GCxGC is particularly useful for the detailed analysis of complex hydrocarbon mixtures, such as crude oil, where numerous isomers are present. wikipedia.orgchemistry-matters.comdlr.de

GC Column Performance for Dimethylnaphthalene Isomer Separation:

| Column Type | Separation of 1,3- and 1,6-DMN | Reference |

| Phenyl arylene | Separated | mdpi.com |

| 50% phenyl-polysiloxane | Better separation than phenyl arylene | mdpi.com |

| Ionic liquid | Co-eluting peaks' cluster | mdpi.com |

Liquid Chromatography (LC) and LC-MS/MS Approaches for Polar Metabolites and Derivatives